Pyrazino(1,2-a;4,5-a')diindole-6,13-dione
Description
Structure
3D Structure
Properties
CAS No. |
58881-41-7 |
|---|---|
Molecular Formula |
C18H10N2O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
3,13-diazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene-2,12-dione |
InChI |
InChI=1S/C18H10N2O2/c21-17-15-9-11-5-1-3-7-13(11)19(15)18(22)16-10-12-6-2-4-8-14(12)20(16)17/h1-10H |
InChI Key |
KVIOIFKWKBDGAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3N2C(=O)C4=CC5=CC=CC=C5N4C3=O |
Origin of Product |
United States |
Synthetic Methodologies for Pyrazino 1,2 A;4,5 a Diindole 6,13 Dione and Its Analogues
Classical Synthetic Routes to the Core Structure
Classical approaches to the pyrazinodiindole dione (B5365651) framework are foundational and typically involve the construction of the central pyrazine (B50134) ring from indole-based precursors.
Synthesis from Piperazine-2,5-diones and Arylmethylenepiperazine-2,5-diones
A direct and effective method for constructing the pyrazino[1,2-a]indole (B3349936) architecture begins with pre-formed piperazine-2,5-diones (also known as diketopiperazines). The readily available piperazine-2,5-dione can be used to prepare arylmethylenepiperazine-2,5-diones. nih.gov For instance, halo-substituted arylmethylenepiperazine-2,5-diones can be cyclized to form pyrazino[1,2-a]indoles using reagents like copper bronze. nih.gov
Another route involves the dehydrogenation of a saturated di-indoline analogue. The di-indoline precursor can be synthesized and then heated, for example, in toluene (B28343) with a palladium on carbon (Pd/C) catalyst, to introduce the double bonds and form the aromatic pyrazino-diindole core. illinois.edu
Table 1: Selected Synthesis from Piperazine-2,5-dione Analogues
| Starting Material | Reagent/Condition | Product | Reference |
| Halo-arylmethylenepiperazine-2,5-dione | Copper bronze | Pyrazino[1,2-a]indole | nih.gov |
| 6H,13H-Di-indoline[1,2-a;4,5-a']pyrazine-6,13-dione | 10% Pd/C, Toluene, Heat | Pyrazino[1,2-a;4,5-a']diindole-6,13-dione | illinois.edu |
| 2-Substituted-1-(prop-2-yn-1-yl)-1H-indoles | NH3 in MeOH | Pyrazinoindoles | nih.gov |
Condensation Reactions Utilizing Indole-2-carboxylic Acids
The condensation of two molecules of an indole-2-carboxylic acid derivative is a fundamental approach to forming the central diketopiperazine ring of the target scaffold. nih.gov This dimerization can be facilitated by activating the carboxylic acid group. For example, condensing agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) can be used to promote the amide bond formation between two molecules of an indole-2-carboxylic acid, leading to the desired pyrazinodiindole dione structure. nih.gov The general reaction between indoles and α-keto acids highlights the feasibility of such condensation processes under mild aqueous conditions. rsc.org The synthesis of various indole-2-carboxylic acid derivatives, which serve as the key precursors, is well-established. nih.gov
Cyclization Strategies Involving Functionalized Indoles
The construction of the pyrazino[1,2-a]indole nucleus is frequently achieved by the cyclization of an indole (B1671886) that has been functionalized at the C2 position with groups like aldehydes, ketones, or nitriles. nih.gov The pyrazine ring is formed by creating a bond between a nucleophile attached to the indole nitrogen and the C2-functional group. nih.gov
A notable strategy is the Leimgruber-Batcho reaction, which can be employed to synthesize indoles functionalized at various positions, such as the 4 or 6 positions. These functionalized indoles can then serve as versatile precursors for subsequent cyclization to form the fused pyrazine ring system. Palladium-catalyzed cyclization is another powerful method for which indole-2-carboxylic acid can be a reactant.
Self-Condensation Processes in Diindole Formation
The pyrazino[1,2-a;4,5-a']diindole-6,13-dione structure is essentially a diketopiperazine-type dimer of indole-2-carboxylic acid. nih.gov This structure can be formed through the self-condensation of two molecules of indole-2-carboxylic acid or its esters. This dimerization process is a key route to the core scaffold. The reaction can sometimes be promoted thermally or with specific catalysts, driving the intermolecular amide bond formation to yield the symmetrical diindole product. The general nature of condensation reactions between indole derivatives and keto acids supports the principle of this approach. rsc.org In some cases, the initially formed condensation product can undergo further reactions like self-oxidation.
Advanced and Cascade Synthetic Approaches
More sophisticated methods, often involving metal catalysis or cascade reactions, provide efficient access to complex fused indole systems. These routes can offer high atom economy and stereoselectivity.
Base-Induced Propargylation Leading to Fused Pyrazino[1,2-a:4,3-a′]diindoles
Advanced synthetic strategies allow for the construction of varied and complex heterocyclic systems. While not explicitly documented for the Pyrazino[1,2-a:4,3-a′]diindole isomer in the surveyed literature, base-induced reactions of N-propargylated indoles represent a powerful strategy for building fused pyrazine rings. nih.gov In a related example, N-propargyl-indole-2-carbaldehyde can be mixed with amines as nucleophiles and a base such as cesium carbonate (Cs₂CO₃) to yield N-substituted pyrazinoindolones. nih.gov This type of reaction proceeds via nucleophilic attack on the aldehyde, followed by an intramolecular cyclization involving the propargyl group, facilitated by the base. An elegant synthesis of tetrahydropyrazino[1,2-a]indoles has also been reported via a base-mediated ring opening of chiral aziridines followed by a Pictet–Spengler reaction. nih.gov Such cascade reactions, which form multiple bonds in a single operation, are highly efficient for building complex molecular architectures.
Metal-Catalyzed and Metal-Free Intramolecular Cyclizations
The formation of the pyrazino[1,2-a]indole nucleus can be accomplished through the intramolecular cyclization of various 2-carbonyl-1-propargylindoles. nih.gov These reactions can be promoted by a range of catalysts or proceed under metal-free conditions, with techniques like microwave heating often employed to shorten reaction times and improve yields. researchgate.netnih.gov
Metal-Catalyzed Cyclizations: Various transition metals have been successfully used to catalyze the intramolecular cyclization to form pyrazino[1,2-a]indoles. For instance, gold(III) chloride (AuCl₃) can act as a triple bond activator in these cyclizations. nih.gov Nickel(II) acetate (B1210297), when used with hydroxylamine (B1172632), facilitates a [5+1] annulation of 2-carbonyl-1-propargylindoles to yield pyrazino[1,2-a]indole-2-oxides. researchgate.net Palladium catalysts are also widely used in constructing fused tricyclic indole systems through various cross-coupling and annulation reactions. encyclopedia.pubmdpi.com A notable example is the use of a titanium catalyst, TiCl₄, which proved to be an effective system for synthesizing pyrazinoindoles from 1-alkynyl-2-acetylindoles and 1-alkynyl-2-benzoylindole derivatives. nih.gov
Metal-Free Cyclizations: Metal-free approaches often rely on specific reagents or reaction conditions to induce cyclization. The intramolecular cyclization of 2-carbonyl-1-propargylindoles can be achieved simply by using ammonia (B1221849) in methanol (B129727). nih.gov In other cases, a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation is sufficient to promote the reaction. nih.gov Recently, metal-free methods for creating related heterocyclic systems, such as tetracyclic pyrido and pyrazino thienopyrimidinones, have also been developed, highlighting a trend towards more environmentally benign synthetic routes. sunyempire.edursc.orgrsc.org
| Catalyst/Reagent | Precursor Type | Product Type | Reference |
|---|---|---|---|
| TiCl₄ | 1-Alkynyl-2-acetylindoles | Pyrazino[1,2-a]indoles | nih.gov |
| Ni(OAc)₂ / Hydroxylamine | 2-Carbonyl-1-propargylindoles | Pyrazino[1,2-a]indole-2-oxides | researchgate.net |
| AuCl₃ | 2-Substituted-1-(prop-2-yn-1-yl)-1H-indoles | Pyrazino[1,2-a]indoles | nih.gov |
| Ammonia (NH₃) | 2-Substituted-1-(prop-2-yn-1-yl)-1H-indoles | Pyrazino[1,2-a]indoles | nih.gov |
| DBU | 2-Substituted-1-(prop-2-yn-1-yl)-1H-indoles | Pyrazino[1,2-a]indoles | nih.gov |
Domino Reactions for the Construction of Fused Pyrazino[1,2-a]indoles
Domino reactions, or cascade reactions, provide an efficient pathway to complex fused heterocyclic systems from simple starting materials in a single pot. A convenient approach for constructing heteroannulated indolopyrazines involves a domino sequence of a palladium-catalyzed Buchwald–Hartwig amination followed by an intramolecular oxidative cyclodehydrogenation. nih.gov This strategy has been used to synthesize derivatives of nih.govnih.govnih.govoxadiazolo[3′,4′:5,6]pyrazino[2,3-b]indoles. nih.gov Another powerful domino process involves a Michael addition of an indole nitrogen anion onto an electrophilic sulfonium (B1226848) salt, followed by an SN2 substitution, to yield pyrazino[1,2-a]indol-1-ones in excellent yields. nih.gov Researchers have also developed chemoselective domino condensations to create highly fused pyrrolo[1′,2′:1,6]pyrazino[2,3-g]indolizines. rsc.orgresearchgate.net
Chemical Derivatization Strategies for Pyrazino[1,2-a;4,5-a']diindole-6,13-dione
The core structure of pyrazino[1,2-a;4,5-a']diindole-6,13-dione can be chemically modified to explore its structure-activity relationships and develop analogues with specific properties.
Introduction of Substituents at the Indole Core and Imidic Nitrogen
Substituents can be introduced onto the indole rings or the nitrogen atoms of the pyrazine core to modulate the compound's properties. For example, in the synthesis of antiplasmodial analogues, basic aliphatic amine side chains were introduced into the indole ring of a 6H,13H-pyrazino[1,2-a:4,5-a′]diindole system. nih.gov This was achieved through aminomethylation using Eschenmoser's salt, leading to mono- or di-substituted products. nih.gov Further reactions, such as quaternization with methyl iodide followed by nucleophilic substitution with various amines, allow for the generation of a diverse library of disubstituted compounds. nih.gov
Formation of Epidithio and Epitrithio Derivatives
The pyrazino[1,2-a]indole-1,4-dione framework serves as a simplified analogue of the natural mycotoxin gliotoxin (B1671588), which features a characteristic epidithio bridge. nih.gov The synthesis of such derivatives is of interest for mimicking the biological activity of these natural products. The introduction of a sulfur-containing functional group is a key step. For instance, the synthesis of 3-acetylthio-9-methoxy-2-methyl-2,3-dihydropyrazino[1,2-a]indole-1,4-dione represents a crucial step towards creating these bridged analogues. nih.gov This acetylthio group serves as a precursor that can be further elaborated to form the desired disulfide or trisulfide bridge, a common strategy in the synthesis of gliotoxin-like compounds.
Synthesis of Methoxy (B1213986) and Halogenated Analogues
The introduction of methoxy and halogen substituents can significantly alter the electronic and steric properties of the molecule.
Methoxy Analogues : Methoxy groups can be incorporated by using substituted starting materials. The synthesis of 9-methoxy-2,3-dihydropyrazino[1,2-a]indole-1,4-dione demonstrates this approach, where the methoxy group is present on the initial indole precursor. nih.gov
Halogenated Analogues : Halogenated analogues can be prepared either by using halogenated precursors or through direct halogenation. mdpi.com For example, a domino process using copper(II) halides (CuX₂) can directly introduce two halogen atoms to form di-halogenated pyrazinoindolones in very good yields. nih.gov This reaction proceeds through halogenation at the indole C3-position, followed by an aminopalladation of an olefin and a chlorine transfer. nih.gov Another general strategy involves the synthesis of halogenated N-phenylglycines, which can then be used to build more complex heterocyclic systems. mdpi.com
Functionalization for Specific Receptor Ligand Probing
The pyrazino[1,2-a;4,5-a']diindole scaffold has been functionalized to serve as a molecular probe for biological receptors. A series of 6H,13H-pyrazino[1,2-a;4,5-a']diindole analogues were synthesized to investigate the pharmacophore for allosteric ligands of muscarinic M2 receptors. nih.gov In this study, the parent ring system was determined to have a completely flat geometry. nih.gov To probe ligand-receptor interactions, bisquaternary ammonium (B1175870) analogues were synthesized by introducing two cationic centers flanking the aromatic rings. nih.gov The resulting dimethyl and diallyl bisquaternary compounds were evaluated for their binding affinity to muscarinic M2 receptors and nicotinic acetylcholine (B1216132) receptors, demonstrating how specific functionalization can tailor the molecule for probing receptor sites. nih.gov
| Analogue Type | Functional Group/Modification | Purpose | Reference |
|---|---|---|---|
| Aminomethylated Analogue | (Dimethylamino)methyl group | Increase basicity for antiplasmodial activity | nih.gov |
| Sulfur-containing Analogue | Acetylthio group | Precursor for epidithio bridge formation | nih.gov |
| Methoxy Analogue | 9-Methoxy group | Analogue of gliotoxin | nih.gov |
| Bisquaternary Analogue | Quaternary ammonium centers | Probing muscarinic M2 receptor pharmacophore | nih.gov |
Considerations for Asymmetric Synthesis
The asymmetric synthesis of pyrazino[1,2-a;4,5-a']diindole-6,13-dione and its analogues presents a significant challenge in synthetic organic chemistry, primarily due to the molecule's rigid, polycyclic structure and the potential for multiple stereocenters. While specific, documented asymmetric syntheses for this exact compound are not extensively reported, several strategies can be considered based on established methodologies for related heterocyclic systems, such as pyrroloindolines and other pyrazinoindole derivatives. nih.govnih.gov The development of an enantioselective pathway is crucial for accessing specific stereoisomers, which may exhibit distinct biological activities. nih.gov
Potential asymmetric strategies can be broadly categorized into three main approaches: the use of chiral catalysts, the incorporation of chiral auxiliaries, and the application of chiral pool synthesis. Each of these methods offers a pathway to induce stereoselectivity in the formation of the pyrazino-diindole-dione core or its precursors.
One of the most promising avenues is the use of chiral catalysts in key bond-forming reactions. For instance, the synthesis of related pyrroloindolines has been successfully achieved with high enantioselectivity through catalytic asymmetric [3+2] cycloadditions. nih.gov This approach could potentially be adapted for the construction of the dihydropyrazinoindole portion of the target molecule. A hypothetical catalytic cycle might involve a chiral metal complex, such as rhodium(II) or a chiral Lewis acid, to control the facial selectivity of the cycloaddition. nih.govnih.gov
Another viable strategy is the enantioselective iso-Pictet–Spengler reaction . This reaction has been effectively used for the synthesis of 1,1-disubstituted-tetrahydropyrazino[1,2-a]indoles with high enantiomeric excess. nih.gov The condensation of a suitable indole precursor with an α-ketoamide in the presence of a chiral silicon Lewis acid catalyst demonstrates a powerful method for setting a stereocenter that could be further elaborated into the desired dione. nih.gov The selection of the appropriate chiral ligand is paramount in achieving high levels of stereocontrol.
The table below illustrates the application of a chiral silicon Lewis acid in the enantioselective iso-Pictet–Spengler reaction for the synthesis of tetrahydropyrazino[1,2-a]indole precursors.
| Entry | α-Ketoamide | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Phenylglyoxylamide | 90 | 96 |
| 2 | 4-Methoxyphenylglyoxylamide | 88 | 95 |
| 3 | 4-Chlorophenylglyoxylamide | 85 | 94 |
| 4 | 2-Thienylglyoxylamide | 75 | 86 |
| Data adapted from a study on the synthesis of 1,1-disubstituted-tetrahydropyrazino[1,2-a]indoles. nih.gov |
Chiral pool synthesis offers another logical approach, starting from readily available enantiopure starting materials. For example, amino acids, with their inherent chirality, can serve as foundational building blocks. A synthesis could be envisioned starting from L- or D-tryptophan derivatives, where the stereocenter is already established. The subsequent cyclization and dimerization steps would need to be conducted under conditions that preserve the initial stereochemical integrity. The synthesis of chiral pyridazinone derivatives has been successfully achieved using a chiral-pool method starting from (R)-2-chloropropionyl chloride, highlighting the feasibility of this strategy for related heterocyclic systems. researchgate.net
Furthermore, the use of chiral auxiliaries attached to one of the indole precursors could direct the stereochemical outcome of the cyclization reactions. The auxiliary would later be cleaved to afford the enantiomerically enriched final product. This method provides a reliable way to control stereochemistry, although it often requires additional synthetic steps for the attachment and removal of the auxiliary.
The development of an asymmetric synthesis for pyrazino[1,2-a;4,5-a']diindole-6,13-dione would likely involve a multi-step sequence where the key stereochemistry-defining step is carefully controlled by one of the aforementioned strategies. It has been noted that it would be of significant interest to develop chiral versions of reactions leading to pyrazinoindolones to study their effects on enantioselectivity. nih.gov
Advanced Structural Elucidation and Conformational Analysis of Pyrazino 1,2 A;4,5 a Diindole 6,13 Dione Systems
Complementary Spectroscopic Characterization Techniques
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrazino[1,2-a;4,5-a']diindole-6,13-dione, the IR spectrum is dominated by the characteristic vibrations of its constituent parts: the aromatic indole (B1671886) systems and the central pyrazinedione ring, which contains two amide (or lactam) carbonyl groups.
The most prominent absorption bands are expected for the carbonyl (C=O) stretching vibrations. In similar cyclic amide and dione (B5365651) structures, these bands typically appear in the region of 1650-1730 cm⁻¹. The conjugation of the carbonyl groups with the indole nitrogen and the aromatic system can lower this frequency. The presence of two carbonyl groups may also lead to symmetric and asymmetric stretching modes, potentially resulting in two distinct peaks or a broadened absorption band.
Vibrations associated with the aromatic indole rings include C-H stretching just above 3000 cm⁻¹, and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The C-N stretching vibrations of the amide and indole rings are expected in the 1200-1350 cm⁻¹ region. The structure of a related compound, 5,6-dihydro- nih.govnih.govsigmaaldrich.comoxadiazolo[3,4-d]pyridazine-4,7-dione, was confirmed using IR spectroscopy among other methods. mdpi.com In other complex heterocyclic dione systems, carbonyl bands have been observed between 1690 cm⁻¹ and 1730 cm⁻¹. nih.gov
Table 1: Expected Infrared (IR) Absorption Bands for Pyrazino[1,2-a;4,5-a']diindole-6,13-dione
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| > 3000 | C-H Stretch | Aromatic |
| 1680 - 1720 | C=O Stretch | Amide (Lactam) |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The pyrazino[1,2-a;4,5-a']diindole-6,13-dione molecule possesses an extended π-conjugated system, which acts as a chromophore, allowing it to absorb light in the ultraviolet and visible regions.
The spectrum is expected to show intense absorptions corresponding to π → π* transitions associated with the extensive aromatic system. These transitions typically have high molar absorptivity. Additionally, the presence of nitrogen and oxygen atoms with lone pairs of electrons allows for n → π* transitions. These transitions, originating from the non-bonding electrons on the carbonyl oxygens and indole nitrogens, are generally weaker in intensity compared to π → π* transitions.
Studies on other complex aromatic systems demonstrate that the absorption maxima (λmax) are sensitive to the extent of conjugation and the presence of electron-donating or electron-withdrawing groups. nih.govnih.gov The fusion of the electron-rich indole rings with the electron-withdrawing pyrazinedione core likely results in significant intramolecular charge-transfer character for some of the electronic transitions. The specific wavelengths of absorption would be influenced by the solvent polarity, a phenomenon known as solvatochromism. nih.gov
Table 2: Expected Electronic Transitions for Pyrazino[1,2-a;4,5-a']diindole-6,13-dione
| Transition Type | Involved Orbitals | Region | Expected Intensity |
|---|---|---|---|
| π → π* | Bonding π to antibonding π* | UV-Vis | High |
Mass Spectrometry (MS, HRESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information from its fragmentation patterns. For pyrazino[1,2-a;4,5-a']diindole-6,13-dione (molecular formula C₁₈H₁₀N₂O₂), the calculated monoisotopic mass is approximately 286.07 Da.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula C₁₈H₁₀N₂O₂. This technique has been used to establish the structure of other novel heterocyclic compounds. mdpi.com
Under electron impact (EI) or other ionization methods, the molecule would fragment in a predictable manner. A common fragmentation pathway for carbonyl-containing compounds, particularly aromatic ketones and quinones, is the loss of neutral carbon monoxide (CO) molecules. miamioh.edunih.gov Therefore, the mass spectrum of pyrazino[1,2-a;4,5-a']diindole-6,13-dione is expected to show a prominent molecular ion peak (M⁺) and fragment ions corresponding to the sequential loss of two CO molecules.
Table 3: Predicted Mass Spectrometry Fragments for Pyrazino[1,2-a;4,5-a']diindole-6,13-dione
| m/z Value (Da) | Ion | Description |
|---|---|---|
| ~286.07 | [C₁₈H₁₀N₂O₂]⁺ | Molecular Ion (M⁺) |
| ~258.08 | [M - CO]⁺ | Loss of one carbon monoxide molecule |
Theoretical and Computational Structural Investigations
Computational chemistry offers a powerful complement to experimental data, providing detailed insights into molecular geometry, electronic structure, and reactivity.
Quantum Chemical Calculations for Geometrical Optimization and Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to predict the three-dimensional structure and electronic properties of molecules. For pyrazino[1,2-a;4,5-a']diindole-6,13-dione, a geometrical optimization calculation would be performed to find the lowest energy conformation. This would yield precise information on bond lengths, bond angles, and dihedral angles. Based on X-ray diffraction studies of the related 6H,13H-pyrazino[1,2-a;4,5-a']diindole ring system, the core structure is expected to be largely planar. nih.gov
These calculations also provide a detailed picture of the electronic structure, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically located on the electron-rich portions of the molecule (the indole rings), while the LUMO is often centered on the electron-deficient pyrazinedione moiety. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and its UV-visible absorption properties. nih.gov
Analysis of Aromaticity and Aromatic Stabilization Energies
The concept of aromaticity is central to the stability and reactivity of the indole subunits. The fusion of these rings to the central pyrazinedione core can modulate their aromatic character. The electron-withdrawing nature of the two carbonyl groups in the pyrazine (B50134) ring pulls electron density from the indole systems. This interaction can potentially decrease the aromaticity of the indole rings compared to unsubstituted indole.
Reaction Mechanism Investigations for Pyrazino 1,2 A;4,5 a Diindole 6,13 Dione Formation and Transformations
Mechanistic Pathways of Key Cyclization Reactions
The formation of the Pyrazino[1,2-a;4,5-a']diindole-6,13-dione core is predominantly achieved through intramolecular cyclization reactions. A key strategy involves the Ullmann condensation, a copper-catalyzed reaction, to form the central pyrazine (B50134) ring. ajol.inforesearchgate.net This process typically starts from precursors like bis(arylmethylene)piperazine-2,5-diones, specifically halo-substituted derivatives. ajol.info
The mechanism of this cyclization is believed to proceed via the formation of an organocopper intermediate. The copper catalyst facilitates the intramolecular nucleophilic substitution, where the nitrogen atoms of the piperazine-dione ring displace the halogen atoms on the aryl groups, leading to the fused, pentacyclic indole (B1671886) structure. ajol.info The efficiency of this cyclization is sensitive to reaction conditions, requiring elevated temperatures to proceed. ajol.info
Another significant mechanistic pathway involves the cyclization of indole derivatives functionalized at the C2 position with a nucleophilic group attached to the indole nitrogen. nih.govencyclopedia.pub For instance, the intramolecular cyclization of O-benzyl hydroxamates, derived from 5-substituted-1-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acids, can be induced by a base to form the diketopiperazine core, which is analogous to the central ring of the target molecule. mdpi.com The reaction proceeds through the deprotection of ester groups, coupling with O-benzyl hydroxylamine (B1172632), and subsequent one-pot intramolecular cyclization. mdpi.com
Gold catalysts have also been employed to activate alkyne functionalities on indole precursors, facilitating nucleophilic attack by an amide group to forge the pyrazine ring. nih.gov This gold-catalyzed cyclization highlights the versatility of metal catalysts in activating specific functional groups to promote the desired ring closure. nih.gov
Oligomerization Mechanisms of Precursors Leading to Pyrazino[1,2-a;4,5-a']diindoles
The structure of Pyrazino[1,2-a;4,5-a']diindole-6,13-dione is inherently dimeric, being formally derived from two molecules of an indole-2-carboxylic acid derivative. Therefore, oligomerization or dimerization of indole precursors is a fundamental aspect of its synthesis.
One direct approach utilizes a pre-formed dimeric core, piperazine-2,5-dione (a cyclic dimer of glycine), which is then elaborated. ajol.info In this method, piperazine-2,5-dione is condensed with two equivalents of a halo-substituted arylaldehyde to create a 2:1 adduct. ajol.info This adduct, which already contains the basic dimeric structure, is then subjected to intramolecular cyclization to yield the final pentacyclic product. ajol.info
Alternatively, the pyrazino-diindole system can be constructed from monomeric indole units. The synthesis starting from racemic indoline-2-carboxylic acid implies a dimerization step is necessary to form the central pyrazine ring. nih.gov Acid-catalyzed oligomerization of indole derivatives is a known phenomenon, where indole can react with itself to form dimers and trimers. mdpi.com A proposed mechanism for this process involves the protonation of an indole molecule to form an electrophilic indoleninium ion, which is then attacked by a second, neutral indole molecule. mdpi.com While this specific study focused on acid-catalyzed oligomerization with thiol incorporation, the underlying principle of electrophilic attack by one indole unit on another is a plausible mechanism for the formation of the dimeric indole backbone required for Pyrazino[1,2-a;4,5-a']diindoles.
The formation of diindoles can also occur through the bridging of two indole molecules with aldehydes under acidic conditions, proceeding via sequential Friedel-Crafts-type reactions. nih.gov This highlights a non-enzymatic pathway for the dimerization of indole precursors.
Elucidation of Rearrangement Reactions in Polycyclic Heterocycle Formation
The synthesis of complex polycyclic systems, including indole alkaloids and related heterocycles, is often accompanied by the potential for skeletal rearrangements. rsc.orgnih.gov While specific rearrangement reactions leading directly to Pyrazino[1,2-a;4,5-a']diindole-6,13-dione are not extensively documented in the provided literature, the chemistry of indole alkaloids provides valuable mechanistic insights into potential side reactions or alternative pathways. researchgate.netnih.gov
In the biosynthesis and synthesis of indole alkaloids, rearrangements such as the Cope rearrangement and carbocation-mediated shifts are common. researchgate.net For example, the formation of certain prenylated indole alkaloids is proposed to occur via an initial C-3 prenylation followed by carbocation rearrangements to yield the final product. researchgate.net Similarly, oxidative rearrangements of the indole alkaloid intermediate geissoschizine, catalyzed by cytochrome P450 enzymes, can lead to four distinct alkaloid scaffolds. nih.gov This demonstrates how a single precursor can be diverted into multiple structural frameworks through controlled rearrangements. nih.gov
During the total synthesis of complex natural products, unexpected skeletal rearrangements can occur. For instance, attempts to methylate a complex polycyclic intermediate have been observed to result in a skeletal rearrangement to an ent-kaurane ring system, presumably initiated by the deprotonation of a hydroxyl group. acs.org Such rearrangements are a critical consideration in the synthesis of polycyclic heterocycles, as they can lead to unintended, albeit sometimes novel, molecular architectures. The field of skeletal editing further explores the deliberate rearrangement of atoms within a ring system to create new structures. nih.gov These reactions often involve ring-expansion and ring-contraction sequences, fundamentally altering the core of the molecule. nih.gov
Influence of Catalysts and Reaction Conditions on Pathway Selectivity and Efficiency
The choice of catalysts and the fine-tuning of reaction conditions are paramount in directing the synthesis towards the desired Pyrazino[1,2-a;4,5-a']diindole-6,13-dione product, influencing both the yield and the selectivity of the reaction pathways.
The classic synthesis utilizing an Ullmann condensation relies on copper bronze as the catalyst. ajol.inforesearchgate.net The reaction parameters, such as temperature and duration, are critical; higher temperatures and longer reaction times are necessary for the cyclization of the 2:1 adducts compared to their 1:1 counterparts. ajol.info The nature of substituents on the aryl precursors also plays a role, with electron-donating groups reported to slow down the initial condensation step. researchgate.net
A variety of catalytic systems have been explored for the synthesis of the broader class of pyrazino[1,2-a]indoles, which sheds light on potential methods for the target dione (B5365651). These include:
Base-catalyzed cyclization: Sodium hydride (NaH) in dimethylformamide (DMF) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation can promote intramolecular cyclization. nih.govencyclopedia.pub
Metal-catalyzed cyclization: Gold(III) chloride (AuCl₃) is effective in activating alkyne groups for cyclization. nih.govencyclopedia.pub Nickel(II) acetate (B1210297) (Ni(OAc)₂) in the presence of hydroxylamine is another catalytic system used. nih.govencyclopedia.pub Palladium catalysts are employed in domino processes that can form di-halogenated pyrazinoindolones in good yields. nih.gov
The solvent can also have a profound impact on reaction selectivity. For example, in the cycloaddition of 1,2,4,5-tetrazines, the use of hexafluoroisopropanol (HFIP) as a solvent promotes an unprecedented [4+2] cycloaddition across the nitrogen atoms, whereas other protic solvents like methanol (B129727) lead to the conventional cycloaddition across the carbon atoms. dicp.ac.cn This demonstrates that the solvent is not merely a medium but can act as a catalyst that alters the fundamental reaction mechanism. dicp.ac.cn
The following table summarizes the influence of various catalysts and conditions on the formation of pyrazino-indole scaffolds.
| Catalyst/Condition | Precursor Type | Reaction Type | Effect | Reference(s) |
| Copper bronze | Halo-arylmethylenepiperazine-2,5-dione | Intramolecular Ullmann Cyclization | Promotes C-N bond formation to create the indole rings. Requires high temperature. | ajol.info, researchgate.net |
| Gold(III) chloride | N-propargyl-indole-2-carbaldehyde | Intramolecular Cyclization | Activates alkyne triple bond for nucleophilic attack by an amide. | nih.gov |
| Palladium(0) | Amide-containing olefins and aryl bromides | Domino Amino-palladation/Reductive Elimination | Allows for the synthesis of complex and functionalized pyrazinoindolones. | nih.gov |
| DBU (Microwave) | 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles | Intramolecular Cyclization | Base-catalyzed ring formation, accelerated by microwave heating. | nih.gov, encyclopedia.pub |
| Hexafluoroisopropanol (HFIP) | 1,2,4,5-Tetrazines and Enamines | [4+2] Cycloaddition | Solvent hydrogen bonding promotes a selective N1/N4 cycloaddition over the typical C3/C6 pathway. | dicp.ac.cn |
Structure Activity Relationship Sar Studies of Pyrazino 1,2 A;4,5 a Diindole 6,13 Dione Derivatives
General Principles of SAR in Fused Heterocyclic Systems
The study of Structure-Activity Relationships (SAR) is fundamental in medicinal chemistry for designing and optimizing new drugs. collaborativedrug.com It establishes a correlation between a molecule's three-dimensional structure and its biological activity. collaborativedrug.com In fused heterocyclic systems, which form the core of numerous natural and synthetic drugs, SAR principles are crucial for enhancing therapeutic efficacy. researchgate.net
Fused heterocyclic compounds, such as those containing indole (B1671886), pyrimidine, or pyrazine (B50134) rings, are prevalent in a wide range of biologically active molecules. researchgate.netnih.gov The biological activity of these systems is highly dependent on their structural features. Key principles of SAR in these systems include:
Nature and Position of Heteroatoms: The type and location of heteroatoms like nitrogen, oxygen, or sulfur within the fused rings significantly influence the molecule's electronic distribution, polarity, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets. acdlabs.com Nitrogen-containing components are often prioritized in the selection of a base component for nomenclature and are central to the activity of many bioactive heterocycles. researchgate.netacdlabs.com
Substituent Effects: The introduction of various substituents onto the heterocyclic core can dramatically alter its physicochemical properties and, consequently, its biological activity. For instance, electron-withdrawing groups, such as halogens or nitro groups, on a phenyl ring attached to a heterocycle can enhance anticancer activity. researchgate.net Conversely, the presence of hydroxy (-OH) groups can boost antioxidant properties. researchgate.net The strategic placement of substituents is key to modulating potency and selectivity. researchgate.net
These general principles provide a framework for the rational design of novel derivatives of complex scaffolds like pyrazino[1,2-a;4,5-a']diindole-6,13-dione, aiming to optimize their therapeutic profiles.
Pharmacophore Elucidation for Specific Biological Targets
A pharmacophore is an abstract description of molecular features that are essential for molecular recognition at a biological target. Elucidating the pharmacophore of pyrazino[1,2-a;4,5-a']diindole-6,13-dione derivatives is key to understanding their mechanism of action and designing more potent and selective ligands.
For allosteric ligands of muscarinic M2 receptors, a pharmacophore hypothesis was proposed for analogs of the 6H,13H-pyrazino[1,2-a;4,5-a']diindole system. nih.gov This model suggests that the key elements for interaction are two aromatic rings flanked by two cationic centers. nih.gov The central pyrazinodiindole ring system, determined to have a completely flat geometry by X-ray diffraction, serves as the scaffold for these elements. nih.gov However, bisquaternary analogs incorporating this pharmacophore showed low affinity for the M2 receptor, indicating that the spatial arrangement within this specific flat scaffold was not optimal for strong receptor interaction. nih.gov
In the context of antiplasmodial activity, the presence of a basic nitrogen atom is considered a crucial pharmacophoric feature. nih.gov This is a common characteristic of many antimalarial drugs, as the basic groups are thought to be essential for the drug's accumulation in the acidic food vacuole of the parasite. nih.gov The introduction of basic side-chains to the pyrazino[1,2-a;4,5-a']diindole core proved to be a successful strategy, significantly enhancing its activity against Plasmodium falciparum. nih.gov
Furthermore, in the related pyrazino[1,2-a]indole-1,3(2H,4H)-dione series, designed as inhibitors of Flaviviridae RNA-dependent RNA polymerase (RdRp), specific structural features were identified as critical for antiviral activity. mdpi.com These findings highlight how pharmacophore models are developed and refined based on the specific biological target, guiding the design of new derivatives with improved activity. nih.gov
Impact of Substituent Variations on Biological Potency and Selectivity
The potency and selectivity of pyrazino[1,2-a;4,5-a']diindole-6,13-dione derivatives are highly sensitive to variations in their substitution patterns.
Positional and Electronic Effects of Substituents on Activity
The position and electronic nature of substituents on the pyrazinodiindole core have a profound impact on biological activity. A prime example is seen in the development of antiplasmodial agents. The unsubstituted parent compound exhibits only weak activity against P. falciparum. nih.gov However, the introduction of basic side-chains dramatically increases antiplasmodial potency and simultaneously reduces cytotoxicity. nih.gov
Another critical structural modification involves the degree of saturation within the indole rings. Reducing one of the indole double bonds to create an indoline-indoline analogue resulted in a five-fold decrease in antiplasmodial activity, emphasizing the importance of the planar, aromatic indole system for this specific biological target. nih.gov
In a related series of pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives targeting the Hepatitis C virus (HCV), the introduction of a nitro group at position 6 of the indole ring was identified as the most favorable substitution for antiviral activity. mdpi.com This demonstrates a clear positional and electronic effect, where the electron-withdrawing nature of the nitro group at a specific location enhances potency. mdpi.com
Influence of Alkyl and Aryl Substituents
The addition of alkyl and aryl groups to the pyrazinodiindole scaffold directly influences receptor affinity and selectivity. In a study probing the pharmacophore for muscarinic M2 receptors, dimethyl and diallyl bisquaternary analogs of the 6H,13H-pyrazino[1,2-a;4,5-a']diindole system were synthesized. nih.gov These alkyl-substituted derivatives displayed high affinity for the muscle type of nicotinic acetylcholine (B1216132) receptors (nAChR), suggesting potential as neuromuscular-blocking agents. nih.gov Specifically, the dimethyl analog showed a 34-fold higher affinity for the nAChR compared to the allosteric site of M2 receptors, highlighting how alkyl substitutions can dictate receptor selectivity. nih.gov
In the context of antiplasmodial activity, the introduction of alkylamine side chains was a key strategy. nih.gov For instance, derivatives bearing N,N-dimethylethylamine and other basic alkyl groups were synthesized and evaluated, with some compounds showing nanomolar activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov
The table below summarizes the activity of selected alkyl-substituted pyrazino[1,2-a;4,5-a']diindole derivatives against P. falciparum.
| Compound | Substituent(s) | IC₅₀ (3D7 strain, µM) |
| 18 | 3-(diethylamino)propyl at N7 | 0.048 |
| 21 | 2-(diethylamino)ethyl at N7 | 0.076 |
| 23 | 2-(pyrrolidin-1-yl)ethyl at N7 | 0.091 |
Data sourced from MedChemComm, 2015. nih.gov
Effects of Dimerization and Structural Modifications on Activity Profiles
Dimerization and other significant structural modifications of the pyrazino[1,2-a;4,5-a']diindole-6,13-dione core can lead to substantial changes in biological activity and target selectivity.
A study on 6H,13H-pyrazino[1,2-a;4,5-a']diindole analogs explored the effect of creating bisquaternary dimers, where two cationic centers were incorporated into the structure. nih.gov These dimeric compounds were designed to probe a pharmacophore for allosteric ligands of muscarinic M2 receptors. nih.gov While they proved to be poor ligands for the intended M2 target, they exhibited high affinity for the muscle type of nicotinic acetylcholine receptors (nAChR). nih.gov This indicates that the dimerization strategy shifted the activity profile from one receptor target to another. nih.gov
The table below shows the receptor affinity of these dimeric compounds.
| Compound | Structure | M₂ Receptor Affinity (EC₅₀,diss, µM) | nAChR Affinity (Kᵢ, µM) | Selectivity (M₂/nAChR) |
| 5 | Dimethyl bisquaternary analog | 24 | 0.71 | 34 |
| 6 | Diallyl bisquaternary analog | 37 | 0.97 | 38 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2006. nih.gov
Furthermore, modifications to the core heterocyclic structure itself are critical. As mentioned previously, the reduction of an indole double bond in a pyrazino[1,2-a;4,5-a']diindole analog led to a significant drop in antiplasmodial activity, underscoring the importance of the aromaticity and planarity of the core system for this particular activity. nih.gov The synthesis of various isomeric dipyridothiazine dimers has also shown that the linkage and orientation of the monomeric units are crucial for anticancer potential. mdpi.com These findings collectively demonstrate that both dimerization and modifications to the fundamental ring structure are powerful tools for modulating the activity profiles of these compounds. nih.govmdpi.com
Stereochemical Considerations in Activity Modulation
Stereochemistry plays a pivotal role in the biological activity of pyrazino[1,2-a;4,5-a']diindole-6,13-dione derivatives and related heterocyclic compounds. The specific three-dimensional arrangement of atoms can significantly influence how a molecule interacts with its chiral biological target, such as a receptor or enzyme.
A striking example of this is observed in a related pyrazino[1,2-a]indole (B3349936) derivative developed as an antiviral agent. nih.gov A significant difference in potency against the Dengue virus was observed between the (3R) and (3S) enantiomers. nih.gov The (3S) enantiomer displayed very low half-maximal effective concentration (EC₅₀) values, ranging from 0.01 to 0.09 µM, and was found to be up to 50 times more effective than its (3R) counterpart. nih.gov This highlights the critical importance of chirality for the antiviral activity of this scaffold. nih.gov
The significance of stereochemistry is also implicitly acknowledged in patent literature for similar compounds. For example, a patent for substituted pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-1,4-diones for cancer treatment explicitly includes pharmaceutically acceptable salts, tautomers, or stereoisomers in its claims, recognizing that different stereoisomers may possess distinct biological activities. illinois.edu
Furthermore, research efforts have been dedicated to determining the absolute configuration of bioactive indole-containing pyrazino[2,1-b]quinazoline-3,6-diones, which are structurally related alkaloids. mdpi.com This focus on elucidating the precise stereostructure of active compounds underscores the necessity of controlling stereochemistry during synthesis to obtain the desired therapeutic effect. mdpi.commdpi.com
Investigation of Molecular Interactions and Biological Activities of Pyrazino 1,2 A;4,5 a Diindole 6,13 Dione Analogues
In Vitro Cellular and Biochemical Activity Profiling
Cytotoxic Activity against Cancer Cell Lines (e.g., L1210, K562)
The cytotoxic effects of pyrazino[1,2-a;4,5-a']diindole-6,13-dione analogues have been evaluated, primarily as a measure of selectivity during the development of antiplasmodial agents. Unsubstituted di-indoline analogues showed a lack of selectivity, exhibiting comparable activity against P. falciparum and mammalian cells. nih.gov For instance, the unsubstituted indole (B1671886)–indoline compound displayed an IC50 of approximately 20 μM against the macrophage J774.1 cell line. nih.gov However, the introduction of basic side-chains to the core structure, a strategy aimed at increasing antiplasmodial potency, also led to a significant reduction in cytotoxicity against these mammalian cells. plos.orgnih.gov While specific data on L1210 and K562 cancer cell lines for this exact scaffold are not detailed in the reviewed literature, related pyrazinoindol-1-one derivatives have been noted for their potent anti-cancer properties, some exhibiting cytotoxicity at the nanomolar level. nih.gov
Table 1: Cytotoxicity of Unsubstituted Pyrazino[1,2-a;4,5-a']diindole Analogues
| Compound Analogue | Tested Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Indole–indoline Analogue | Macrophage J774.1 | ~20 | nih.gov |
Inhibition of Erythrocyte Differentiation
Information regarding the inhibition of erythrocyte differentiation by pyrazino[1,2-a;4,5-a']diindole-6,13-dione analogues is not available in the reviewed scientific literature.
Antiplasmodial Activity against Plasmodium falciparum Strains
The 6H,13H-pyrazino[1,2-a;4,5-a']diindole scaffold has been a subject of optimization for antiplasmodial activity. Unsubstituted analogues demonstrate only weak activity against Plasmodium falciparum. plos.orgnih.gov For example, the indole-indoline analogue and the di-indoline analogue showed IC50 values of approximately 10-12 μM and 50-60 μM, respectively, against the 3D7 strain. nih.gov
A significant breakthrough was achieved with the introduction of one or two basic side-chains to the pentacyclic structure. This modification substantially increased the antiplasmodial potency. Several substituted analogues, such as compounds identified in studies as 18, 21, and 23, exhibited nanomolar activity against both the chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov These findings position these substituted analogues as promising leads for the development of new antimalarial agents effective against resistant forms of the parasite. nih.gov
Table 2: Antiplasmodial Activity of Pyrazino[1,2-a;4,5-a']diindole Analogues
| Compound Type | P. falciparum Strain | Activity Level (IC50) | Reference |
|---|---|---|---|
| Unsubstituted Indole–indoline Analogue | 3D7 | ~12 μM | nih.gov |
| Unsubstituted Di-indoline Analogue | 3D7 | ~50 μM | nih.gov |
| Analogues with Basic Side-Chains (e.g., 18, 21, 23) | 3D7 (Chloroquine-sensitive) | Nanomolar | nih.gov |
| Analogues with Basic Side-Chains (e.g., 18, 21, 23) | Dd2 (Chloroquine-resistant) | Nanomolar | nih.gov |
Antiviral Activity against Flaviviridae Viruses (e.g., HCV, DENV, YFV)
While research on the exact pyrazino[1,2-a;4,5-a']diindole-6,13-dione is limited in this area, structurally related pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives have been rationally designed and evaluated as inhibitors of viruses in the Flaviviridae family. This family includes significant human pathogens such as Hepatitis C virus (HCV), Dengue virus (DENV), and Yellow Fever virus (YFV).
These novel heterocyclic compounds have shown potent antiviral activity in stable replicon cell line models. A derivative with a nitro substitution at position 6 of the indole ring was particularly effective against HCV, with an EC50 of 1.6 μM for genotype 1b and 2.57 μM for genotype 1a, demonstrating a high selectivity index. Other analogues were identified as being most effective against DENV and YFV, indicating that substitutions on the core scaffold can tune the antiviral specificity.
The mechanism of antiviral action for these pyrazino[1,2-a]indole (B3349936) derivatives is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of RNA viruses and is a conserved target among the Flaviviridae family. The compounds were designed as metal-chelating inhibitors that target the RdRp active site. The hypothesis that RdRp is the target was supported by resistance studies; a highly potent anti-HCV compound was found to have a high genetic barrier to resistance, with the only detected mutation being T181I in the NS5B protein, which is the HCV RdRp.
Genetic Barrier to Resistance and Resistance Mutation Analysis
Research into related pyrazinoindole structures has provided insights into their potential for overcoming drug resistance. Studies on pyrazino[2,1-b]quinazoline-3,6-dione analogues, which share a similar heterocyclic core, indicate that some of these compounds may function as inhibitors of bacterial efflux pumps. nih.govfrontiersin.org Efflux pumps are a primary mechanism by which bacteria develop resistance, and their inhibition can restore the efficacy of other antimicrobial drugs. frontiersin.org
Furthermore, in the context of antimalarial research, certain 6H,13H-pyrazino[1,2-a;4,5-a′]diindole analogues have demonstrated a promisingly low resistance index (RI) against chloroquine-resistant Plasmodium falciparum strains. nih.gov This suggests that these compounds may circumvent the resistance mechanisms present in these challenging parasite strains. nih.gov
Table 1: Resistance Profile of 6H,13H-pyrazino[1,2-a;4,5-a′]diindole Analogues against Plasmodium falciparum
| Compound Analogue | Activity against Chloroquine-Resistant Strains | Resistance Index (RI) | Potential Mechanism |
| Substituted 6H,13H-pyrazino[1,2-a;4,5-a′]diindoles | Activity is only marginally lower compared to sensitive strains. nih.gov | 1.6–3.1 (compared to Chloroquine RI = 10) nih.gov | Overcomes resistance mechanisms present in chloroquine-resistant strains. nih.gov |
| Pyrazino[2,1-b]quinazoline-3,6-diones | Suggested to inhibit bacterial efflux pumps. frontiersin.org | Not Applicable | Efflux Pump Inhibition (EPI) nih.govfrontiersin.org |
Antimicrobial Activity
Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, S. typhi, P. aeruginosa, E. coli)
Analogues based on the pyrazino[2,1-b]quinazoline-3,6-dione core have been screened for their antibacterial properties. Several compounds within this family demonstrated relevant activity against Gram-positive bacterial species, with Minimum Inhibitory Concentration (MIC) values in the range of 12.5–77 µM. nih.govfrontiersin.org However, the synthesized derivatives showed no significant activity against the tested Gram-negative species, including Pseudomonas aeruginosa and Escherichia coli, with MIC values exceeding 100 µM. nih.gov
Table 2: Antibacterial Activity of Pyrazino[2,1-b]quinazoline-3,6-dione Analogues
| Bacterial Strain | Gram Type | Activity Status | MIC Values (µM) |
| Staphylococcus aureus (MRSA) | Gram-Positive | Active | 12.5 - 77 nih.govfrontiersin.org |
| Escherichia coli | Gram-Negative | Inactive | > 100 nih.gov |
| Pseudomonas aeruginosa | Gram-Negative | Inactive | > 100 nih.gov |
| Salmonella typhi | Gram-Negative | Data Not Available | Data Not Available |
Antifungal Activity (e.g., Candida albicans, Aspergillus niger)
The antifungal potential of pyrazino-containing heterocyclic compounds has been explored. Studies on pyrazinoquinoxalines, a related structural class, have shown that these compounds exhibit a range from moderate to weak antifungal activity against strains including Candida albicans and Aspergillus niger. nih.gov However, specific MIC values and detailed research findings for Pyrazino[1,2-a;4,5-a']diindole-6,13-dione analogues against these particular fungal pathogens were not found in the reviewed literature.
Anticholinesterase and Antioxidant Activities
Direct studies evaluating the specific anticholinesterase or antioxidant activities of Pyrazino[1,2-a;4,5-a']diindole-6,13-dione analogues are not available in the current body of scientific literature. However, research into the broader family of 6H,13H-pyrazino[1,2-a;4,5-a']diindole analogues has shown that some of these compounds can act as allosteric ligands for muscarinic M2 receptors, which are a key component of the cholinergic nervous system. frontiersin.org This interaction points towards a potential, though unconfirmed, role in modulating cholinergic pathways, but it is distinct from direct acetylcholinesterase inhibition. frontiersin.org No data from standard antioxidant assays such as DPPH or ABTS for this specific compound class were identified.
Mechanistic Insights into Biological Action
The biological activities of Pyrazino[1,2-a;4,5-a']diindole-6,13-dione and its analogues appear to stem from multiple mechanisms of action, depending on the specific structural modifications of the core scaffold.
One identified mechanism is the inhibition of prenyltransferases. Certain pyrazino[1,2-a]indole-1,4-diones, which are structurally simplified analogues of the mycotoxin gliotoxin (B1671588), have been investigated as inhibitors of these enzymes. nih.gov Specifically, one derivative, 3-acetylthio-9-methoxy-2-methyl-2,3-dihydropyrazino[1,2-a]indole-1,4-dione, was found to be a selective inhibitor of geranylgeranyltransferase type I (GGTase I). nih.gov
A second mechanism involves the modulation of neurotransmitter receptors. A series of 6H,13H-pyrazino[1,2-a;4,5-a']diindole analogues were synthesized and evaluated as allosteric ligands of muscarinic M2 receptors. frontiersin.org This suggests a potential application for these compounds in modulating cholinergic signaling. frontiersin.org
A third proposed mechanism, relevant to antimicrobial activity, is the inhibition of bacterial efflux pumps. As noted previously, related pyrazino[2,1-b]quinazoline-3,6-diones are believed to counteract bacterial resistance by inhibiting these pumps, which are responsible for expelling antimicrobial agents from the bacterial cell. nih.govfrontiersin.org
Molecular Docking and Computational Binding Mode Predictions
Computational methods are pivotal in predicting how these molecules interact with their biological targets at an atomic level. For the core ring system of 6H,13H-pyrazino[1,2-a;4,5-a']diindole, its three-dimensional structure has been determined through NMR spectroscopy and X-ray diffraction, which revealed a completely flat geometry. nih.gov This planar structure is a critical parameter for developing accurate computational models for molecular docking simulations.
In a structure-based design campaign targeting viral enzymes, analogues based on the pyrazino[1,2-a]indole-1,3(2H,4H)-dione scaffold were developed as inhibitors of the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus (HCV). mdpi.comnih.gov Computational modeling predicted the binding mode of these compounds to the viral polymerase. mdpi.com The validity of this predicted binding model was later supported by experimental evidence; a single resistance mutation, T181I, was identified in the NS5B protein of the virus, which is consistent with the compound targeting the HCV RdRp as predicted. mdpi.comnih.gov This synergy between computational prediction and experimental validation provides a strong foundation for understanding the molecule-target interactions.
Investigation of Microtubule Binding and Colchicine-like Activity
Microtubules are essential components of the cytoskeleton and are a well-established target for anticancer drugs. mdpi.com The colchicine-binding site on tubulin is of particular interest, as inhibitors that bind here can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. mdpi.com Compounds that target this site are known as colchicine-binding site inhibitors (CBSIs) and are actively sought as potential therapeutic agents, in part because they can be less susceptible to mechanisms of multidrug resistance. mdpi.comnih.gov X-ray crystallography has been instrumental in revealing how various ligands interact with this flexible and challenging binding site. nih.gov
Despite the established importance of this target, a review of available scientific literature did not identify specific studies investigating the direct binding of Pyrazino[1,2-a;4,5-a']diindole-6,13-dione or its close analogues to tubulin or any characterization of colchicine-like activity for this specific class of compounds.
Profiling Receptor Subtype Selectivity and Affinity
Understanding the selectivity and affinity of compounds for different receptors is crucial for determining their potential therapeutic applications and off-target effects. A series of 6H,13H-pyrazino[1,2-a;4,5-a']diindole analogues were synthesized and evaluated for their affinity at muscarinic and nicotinic receptors. nih.gov
The study revealed that bisquaternary ammonium (B1175870) analogues had low binding affinity for the allosteric site on muscarinic M2 receptors. nih.gov However, due to structural similarities with neuromuscular-blocking agents, their affinity for the muscle type of nicotinic acetylcholine (B1216132) receptors (nAChR) was also assessed. nih.gov The dimethyl and diallyl analogues demonstrated high affinities for the muscle-type nAChR. nih.gov Notably, one analogue showed a 34-fold higher affinity for the muscle-type nAChR compared to the allosteric site of M2 receptors, indicating significant receptor subtype selectivity. nih.gov
| Analogue | Target | Affinity (Ki) |
|---|---|---|
| Dimethyl analogue (5) | Muscle-type nAChR | High |
| Diallyl analogue (6) | Muscle-type nAChR | High |
| Bisquaternary analogues (5 and 6) | Muscarinic M2 Receptor (allosteric site) | Low (High EC50,diss) |
Furthermore, a related series of pyrazino[1,2-a]indole-1,4-diones, which are structurally simplified analogues of the natural mycotoxin gliotoxin, were tested as inhibitors of prenyltransferases. nih.gov One compound, 3-acetylthio-9-methoxy-2-methyl-2,3-dihydropyrazino[1,2-a]indole-1,4-dione, was found to be a selective inhibitor of geranylgeranyltransferase type I (GGTase I), showing an 8-fold greater selectivity for this enzyme compared to gliotoxin itself. nih.gov
In the context of antiviral activity, pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives also showed target selectivity. mdpi.com Analogues were evaluated for their potency against different viruses within the Flaviviridae family, with specific compounds showing preferential activity. mdpi.comnih.gov For example, the nitro-substituted compound 36 was most potent against HCV, while compound 52 (containing an acetohydroxamic acid function) was most effective against Dengue virus (DENV), and compound 78 (a methyl-substituted counterpart) was most effective against Yellow Fever Virus (YFV). mdpi.com This demonstrates selectivity even among closely related viral targets.
Pharmacological Characterization of Agonist/Antagonist or Partial Agonist Behavior
The pharmacological effect of a compound is defined by whether it activates (agonist), blocks (antagonist), or partially activates a receptor. Based on their high affinity for the muscle-type nicotinic acetylcholine receptor and their structural similarity to known neuromuscular-blocking agents, certain 6H,13H-pyrazino[1,2-a;4,5-a']diindole analogues have been characterized pharmacologically. nih.gov The dimethyl and diallyl analogues are suggested to have pronounced neuromuscular-blocking activity, which implies that they function as antagonists at these nicotinic receptors. nih.gov This antagonist behavior at the neuromuscular junction is responsible for inhibiting neurotransmission and causing muscle relaxation.
Computational Chemistry and Molecular Modeling of Pyrazino 1,2 A;4,5 a Diindole 6,13 Dione Systems
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in identifying potential biological targets and elucidating the binding modes of ligands like pyrazino[1,2-a;4,5-a']diindole derivatives.
Research on pyrazino[1,2-a]indole (B3349936) derivatives has utilized molecular docking to explore their inhibitory potential against various enzymes. For instance, novel pyrazino[1,2-a]indole derivatives were designed and synthesized as potential urease inhibitors, with molecular docking studies being a key part of their evaluation. dntb.gov.ua Similarly, pyrazino[1,2‐a]indole‐1,4‐dione (B5365651)‐indole (B1671886)‐2‐phenylacetamides have been investigated as potential anti-diabetic agents by docking them against α-glucosidase and α-amylase. researchgate.net
In a study focused on identifying dual inhibitors for CDK4/6 and aromatase, a pharmacophore-based virtual screening approach was combined with molecular docking to identify potential lead candidates from a database of compounds. mdpi.com This highlights the power of docking in filtering large libraries of compounds to find those with a high likelihood of binding to a specific target.
While direct molecular docking studies on Pyrazino(1,2-a;4,5-a')diindole-6,13-dione are not extensively reported in the available literature, the methodologies applied to its analogs provide a clear framework for how such investigations would proceed. The process typically involves preparing the 3D structure of the ligand and the target protein, performing the docking calculations to generate various binding poses, and then scoring these poses to identify the most likely binding mode.
A study on 6H,13H-pyrazino[1,2-a;4,5-a']diindole analogs, which are structurally similar, aimed to probe the pharmacophore for allosteric ligands of muscarinic M2 receptors. nih.gov Although this study did not focus on docking, the determination of the 3D structure is a prerequisite for such simulations. nih.gov
The following table summarizes the findings from docking studies on related pyrazinoindole scaffolds:
| Compound Scaffold | Target Protein | Key Findings |
| Pyrazino[1,2-a]indole derivatives | Urease | Potential as urease inhibitors. dntb.gov.ua |
| Pyrazino[1,2‐a]indole‐1,4‐dione‐indole‐2‐phenylacetamides | α-glucosidase, α-amylase | Identified as potential anti-diabetic agents. researchgate.net |
| General Heterocycles | CDK4/6, Aromatase | Identification of dual inhibitors for breast cancer therapy. mdpi.com |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Changes
Molecular dynamics (MD) simulations provide detailed information about the behavior of a ligand-protein complex over time. These simulations can reveal the stability of the binding interaction, the conformational changes that occur upon binding, and the key residues involved in maintaining the complex.
For pyrazino[1,2-a]indole derivatives, MD simulations have been employed to validate docking results and to gain a deeper understanding of their binding mechanisms. In the study of pyrazino[1,2‐a]indole‐1,4‐dione derivatives as potential anti-diabetic agents, MD simulations were conducted to assess the stability of the ligand-protein complexes. researchgate.net These simulations provided insights into the dynamic behavior and interaction profiles of the compounds with their target enzymes. researchgate.net
Similarly, MD simulations were carried out for novel pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives designed as inhibitors of Flaviviridae viruses. mdpi.com These simulations, performed using software like Desmond, helped to understand the structural features required for potent antiviral activity by examining the receptor-ligand complexes in a simulated physiological environment. mdpi.com The simulations typically involve placing the docked complex in a solvent box, adding ions to neutralize the system, and then running the simulation for a specific period, often in the nanosecond range. mdpi.commdpi.com
The stability of the complex during the MD simulation is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD suggests a stable binding mode. Further analysis, such as root-mean-square fluctuation (RMSF), can identify which parts of the protein are more flexible or rigid upon ligand binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can then be used to predict the activity of new, unsynthesized compounds.
While specific QSAR models for this compound were not found in the searched literature, studies on related heterocyclic compounds demonstrate the utility of this approach. For instance, in-silico QSAR studies have been conducted on pyrazolone (B3327878) derivatives to correlate their computed molecular descriptors with their antimicrobial activities. ej-chem.org Such studies involve calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic properties, and then using statistical methods to build a predictive model.
A study on 6H,13H-pyrazino[1,2-a;4,5-a']diindole analogs aimed to probe the pharmacophore for allosteric ligands of muscarinic M2 receptors. nih.gov Pharmacophore modeling is closely related to QSAR and involves identifying the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. The determined pharmacophore can then be used to design new molecules with improved activity.
The general workflow for a QSAR study is as follows:
Data Set Selection: A series of compounds with known biological activities is selected.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using various statistical metrics and external test sets.
De Novo Design and Virtual Screening of Novel Analogues
De novo design and virtual screening are powerful computational strategies for discovering new drug candidates. De novo design involves creating novel molecular structures from scratch, often based on the structure of the target's binding site. Virtual screening, on the other hand, involves computationally searching large libraries of existing compounds to identify those that are likely to bind to a specific target.
The rational design of novel pyrazino[1,2-a]indole derivatives has been guided by computational methods. For example, a structure-based approach was used to rationally design a series of pyrazino[1,2-a]indole-1,3(2H,4H)-diones with improved specificity against the RNA-dependent RNA polymerase of the hepatitis C virus. mdpi.com This involved introducing various substituents at the indole core and the imidic nitrogen to enhance the desired activity. mdpi.com
Virtual screening has been successfully applied in the search for inhibitors of various targets. For instance, a pharmacophore-based virtual screening of a database of chemical compounds led to the identification of potential dual inhibitors of CDK4/6 and aromatase. mdpi.com This approach allows for the rapid and cost-effective screening of thousands of compounds, prioritizing a smaller, more manageable number for experimental testing.
The following table outlines the activities of some synthesized pyrazino[1,2-a;4,5-a']diindole analogues against Plasmodium falciparum strains, which could serve as a basis for future virtual screening and de novo design efforts.
| Compound | Antiplasmodial Activity (IC50 against 3D7 strain) | Cytotoxicity (IC50 against J774.1 cells) |
| Unsubstituted indole-indoline analogue | ~12 µM | ~20 µM |
| Unsubstituted di-indoline analogue | ~60 µM | >60 µM |
| Analogues with basic side-chains | Nanomolar range | Reduced cytotoxicity |
Data adapted from a study on 6H,13H-pyrazino[1,2-a;4,5-a′]diindole analogues. nih.gov
These computational approaches are integral to modern drug discovery and have been instrumental in advancing the understanding of pyrazino[1,2-a;4,5-a']diindole systems and their potential therapeutic applications.
Future Research Directions and Translational Perspectives
Development of Novel and Efficient Synthetic Methodologies
The advancement of pyrazino(1,2-a;4,5-a')diindole-6,13-dione-based drug discovery is intrinsically linked to the development of innovative and efficient synthetic strategies. While several routes to this pentacyclic system and its analogues have been established, future efforts should focus on improving yield, scalability, and structural diversity.
One promising avenue is the exploration of one-pot synthesis protocols. Such methods, by combining multiple reaction steps into a single operation, can significantly reduce reaction time, cost, and waste generation, making the synthesis more amenable to industrial-scale production. google.com The development of novel catalytic systems, including the use of transition metals like copper and palladium, can facilitate key bond-forming reactions under milder conditions and with greater selectivity. nih.gov For instance, the use of copper bronze has been reported for the cyclization of halo-derivatives to form pyrazino[1,2-a]indoles. researchgate.net
Furthermore, multicomponent reactions (MCRs) represent a powerful tool for generating libraries of diverse pyrazino-diindole derivatives. researchgate.net By combining three or more starting materials in a single reaction, MCRs can rapidly produce complex molecules with a wide range of substituents, which is crucial for exploring structure-activity relationships (SAR). researchgate.net Future research could focus on designing novel MCRs that provide access to previously inaccessible regions of the chemical space for this scaffold.
The synthesis of isotopically labeled analogues of this compound would also be highly valuable for mechanistic studies and as tools for target identification and validation.
Exploration of Undiscovered Biological Targets and Mechanisms of Action
While initial studies have identified several biological targets for this compound analogues, including their roles as allosteric ligands of muscarinic M2 receptors and their activity against Plasmodium falciparum, a vast landscape of potential biological targets remains unexplored. nih.govnih.gov The structural similarity of these compounds to other biologically active indole (B1671886) alkaloids suggests a broader therapeutic potential.
Future research should employ a combination of traditional and modern pharmacological techniques to uncover novel biological targets and elucidate the underlying mechanisms of action. This includes:
High-throughput screening (HTS): Screening large libraries of pyrazino-diindole derivatives against a wide array of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, enzymes, and nuclear receptors.
Phenotypic screening: Assessing the effects of these compounds in cell-based assays that model various diseases, which can reveal unexpected therapeutic applications.
Chemical proteomics: Utilizing affinity-based probes derived from active compounds to isolate and identify their direct protein binding partners within the cell.
Transcriptomics and metabolomics: Analyzing changes in gene expression and metabolite profiles in response to compound treatment to gain insights into the affected cellular pathways.
Given the antiplasmodial activity observed in some analogues, further investigation into their potential as antiprotozoal agents against other parasites is warranted. nih.gov Similarly, the antiviral potential against a broader range of viruses, beyond the Flaviviridae family, should be systematically evaluated. mdpi.com
Design of Highly Potent and Subtype-Selective Ligands
The development of highly potent and subtype-selective ligands is a critical step towards translating the therapeutic potential of this compound derivatives into clinical candidates. The initial findings that bisquaternary analogues exhibit affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) highlight the potential for developing selective modulators of this important receptor family. nih.gov
A systematic approach to structure-activity relationship (SAR) studies is essential. This involves the synthesis and biological evaluation of a wide range of analogues with modifications at various positions of the pyrazino-diindole core. For example, studies have shown that the introduction of basic side-chains can significantly increase antiplasmodial activity and reduce cytotoxicity. nih.govrsc.org
Key strategies for designing potent and selective ligands include:
Scaffold hopping: Replacing the pyrazino-diindole core with other heterocyclic systems while retaining key pharmacophoric features to explore new chemical space and potentially improve properties.
Bioisosteric replacement: Substituting functional groups with others that have similar physical or chemical properties to modulate potency, selectivity, and pharmacokinetic profiles.
Stereochemical control: Synthesizing and evaluating individual enantiomers or diastereomers, as biological targets are often stereospecific. For instance, a marked difference in antiviral activity was observed between enantiomers of a related pyrazinoindolone derivative. nih.gov
The ultimate goal is to identify compounds with a high affinity for the desired target and minimal off-target effects, thereby maximizing therapeutic efficacy and minimizing potential side effects.
Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and In-Situ Analysis
The implementation of Process Analytical Technology (PAT) offers a powerful approach to optimize the synthesis of this compound and its derivatives. researchgate.net PAT utilizes in-situ analytical techniques to monitor reaction progress in real-time, providing a deeper understanding of reaction kinetics, mechanisms, and the formation of intermediates and byproducts. researchgate.netmt.com
Advanced spectroscopic techniques that can be integrated into a PAT framework include:
Fourier-Transform Infrared (FTIR) Spectroscopy: On-line FTIR can track the concentration of reactants, products, and key intermediates throughout a reaction, enabling precise determination of reaction endpoints and optimization of reaction conditions. americanpharmaceuticalreview.com
Raman Spectroscopy: This technique is particularly useful for monitoring reactions in aqueous or slurry-based systems and can provide complementary information to FTIR. americanpharmaceuticalreview.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR can provide detailed structural information about species present in the reaction mixture, aiding in the elucidation of complex reaction mechanisms.
By providing continuous data streams, these techniques allow for dynamic control of process parameters, leading to improved consistency, yield, and purity of the final product. researchgate.net The application of PAT can also enhance the safety of chemical processes, which is particularly important when dealing with potentially hazardous reagents or intermediates. americanpharmaceuticalreview.com
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design of novel this compound derivatives. frontiersin.org These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex patterns and make predictions that are beyond the reach of traditional methods. beilstein-journals.org
Key applications of AI and ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of pyrazino-diindole analogues with their biological activity. These models can then be used to virtually screen new, un-synthesized compounds and prioritize those with the highest predicted potency.
De Novo Drug Design: Utilizing generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), to design novel pyrazino-diindole derivatives with desired properties from scratch.
Virtual Screening: Employing machine learning algorithms to rapidly screen large virtual libraries of compounds for their potential to bind to a specific biological target. mdpi.com
ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates, helping to identify potential liabilities early in the drug discovery process.
By combining the power of AI and ML with the expertise of medicinal chemists, it is possible to accelerate the discovery and optimization of this compound-based drug candidates, ultimately reducing the time and cost of bringing new medicines to the clinic. mdpi.com
Q & A
Basic: What are the primary synthetic routes for Pyrazino(1,2-a;4,5-a')diindole-6,13-dione, and how do their efficiencies compare?
Answer:
The synthesis typically involves cyclization strategies using indole precursors and pyrazine derivatives. Key methods include:
- Metal-catalyzed cyclization : Copper or palladium catalysts enable intramolecular C–N bond formation, achieving yields of 60–85% under optimized conditions .
- One-step heterocyclic fusion : Reacting imino thioacetals with ortho-amino esters generates fused pyrazino-indole scaffolds, as demonstrated in heterocyclic synthesis studies .
- Natural product isolation : The compound has been isolated from Epicoccum nigrum via chromatographic purification, though yields are lower (≤5%) compared to synthetic routes .
Methodological Tip: Optimize reaction time and catalyst loading to mitigate side products like uncyclized intermediates .
Basic: How is the structural configuration of this compound characterized in natural and synthetic contexts?
Answer:
Structural elucidation relies on:
- X-ray crystallography : Confirms the fused bicyclic system and epidithio bridge in natural isolates .
- NMR spectroscopy : Distinct signals for indole NH (δ 10.2–11.5 ppm) and pyrazine carbonyls (δ 165–170 ppm) differentiate it from analogs .
- Mass spectrometry : High-resolution MS identifies molecular ion peaks at m/z 432.1 (C₃₀H₁₆N₂O₄S₂) for the natural derivative .
Data Conflict Note: Synthetic analogs may lack epidithio bridges, requiring careful comparison of spectral data .
Advanced: What methodological approaches resolve contradictions in reported bioactivity data (e.g., anticancer vs. neuroprotective effects)?
Answer:
Contradictions arise due to structural modifications and assay variability. Strategies include:
- Comparative receptor binding assays : Test analogs against adenosine (IC₅₀: 0.2–5 μM) and melatonin receptors (IC₅₀: 1–10 μM) to clarify target specificity .
- Dose-response profiling : Use in vitro models (e.g., HeLa cells) to establish biphasic effects—pro-apoptotic at high doses (≥50 μM) vs. cytoprotective at low doses (≤10 μM) .
- Epigenetic modulation studies : Assess histone deacetylase (HDAC) inhibition to explain divergent neuroprotective outcomes .
Advanced: How do computational models predict the interaction of this compound with DNA or enzymatic targets?
Answer:
- Molecular docking : Simulations reveal strong binding to DNA minor grooves (ΔG: −8.2 kcal/mol) via pyrazine carbonyl interactions, aligning with experimental DNA cleavage data .
- QSAR modeling : Electron-withdrawing substituents (e.g., –NO₂) enhance HDAC inhibition (pIC₅₀: 6.8 vs. 5.2 for unsubstituted analogs) .
- DFT calculations : Predict redox activity at the indole NH site (HOMO-LUMO gap: 3.1 eV), supporting its role in radical-mediated DNA damage .
Basic: What impurities are commonly encountered during synthesis, and how are they identified?
Answer:
Key impurities include:
- Uncyclized intermediates : Detected via HPLC retention time shifts (e.g., 12.3 min vs. 14.1 min for the target compound) .
- Oxidation byproducts : Characterized by LC-MS peaks at m/z 448.1 (sulfoxide derivatives) .
- Isomeric contaminants : Differentiated using 2D NMR (NOESY correlations for spatial proximity of H-4 and H-14aβ) .
Mitigation Strategy: Use inert atmospheres (argon) to prevent oxidation during synthesis .
Advanced: What experimental designs address stability challenges in physiological environments?
Answer:
- pH-dependent degradation studies : The compound degrades rapidly at pH >7.5 (t₁/₂: 2 h) due to pyrazine ring hydrolysis. Stabilize with lyophilization or PEGylation .
- Serum stability assays : Incubate with fetal bovine serum (37°C, 24 h) and quantify intact compound via LC-MS/MS (LOQ: 10 ng/mL) .
- Light sensitivity tests : UV-Vis spectroscopy shows λmax shifts (320 → 280 nm) under prolonged light exposure, requiring amber vials for storage .
Advanced: How are structure-activity relationships (SARs) systematically explored for this compound?
Answer:
- Scaffold diversification : Introduce substituents at C-6 and C-13 (e.g., –OH, –OCH₃) to modulate solubility and bioactivity .
- Pharmacophore mapping : Identify critical motifs: the pyrazine carbonyl (hydrogen bond acceptor) and indole NH (hydrogen bond donor) .
- Parallel synthesis : Generate libraries of 3,4-dihydro derivatives (Type A) and 1-oxo analogs (Type B) for high-throughput screening .
Basic: What analytical techniques validate the purity of this compound in research settings?
Answer:
- HPLC-DAD : Use C18 columns (ACN/H₂O gradient) with UV detection at 254 nm; purity ≥95% required for biological assays .
- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
- Chiral HPLC : Resolve enantiomers (e.g., 4S vs. 4R configurations) using amylose-based columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
